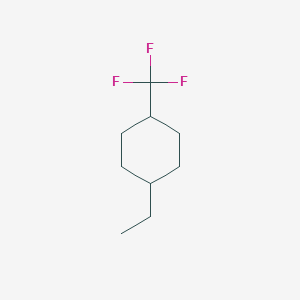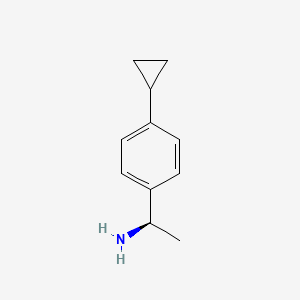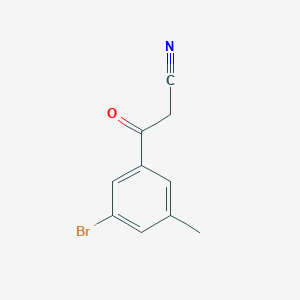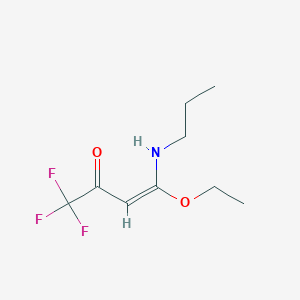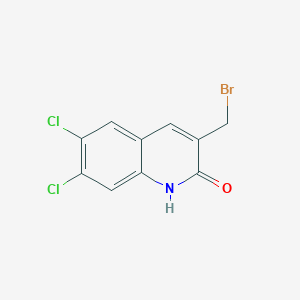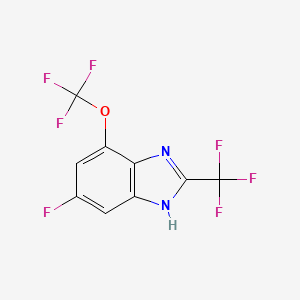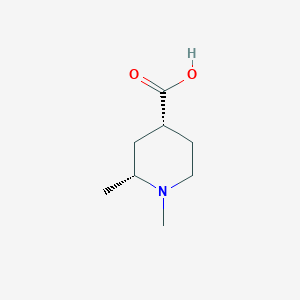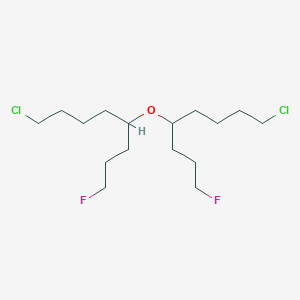
(4-Chlorobutyl)(4-fluorobutyl) ether
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Chlorobutyl)(4-fluorobutyl) ether is an organic compound with the molecular formula C8H16ClFO It is characterized by the presence of both chlorine and fluorine atoms attached to butyl groups, linked by an ether bond
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chlorobutyl)(4-fluorobutyl) ether typically involves the reaction of 4-chlorobutanol with 4-fluorobutanol in the presence of a strong acid catalyst. The reaction proceeds via an etherification process, where the hydroxyl groups of the alcohols are replaced by an ether linkage. The reaction conditions often include elevated temperatures and the use of a dehydrating agent to drive the reaction to completion.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The process typically includes the use of high-purity starting materials and stringent control of reaction parameters such as temperature, pressure, and catalyst concentration to optimize the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(4-Chlorobutyl)(4-fluorobutyl) ether can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation Reactions: The ether linkage can be oxidized to form carbonyl compounds.
Reduction Reactions: The compound can be reduced to form the corresponding alcohols.
Common Reagents and Conditions
Substitution: Common reagents include sodium iodide in acetone for halogen exchange reactions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Major Products
Substitution: Products include iodinated or brominated butyl ethers.
Oxidation: Products include butanones or butanal.
Reduction: Products include butanols.
Aplicaciones Científicas De Investigación
(4-Chlorobutyl)(4-fluorobutyl) ether has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (4-Chlorobutyl)(4-fluorobutyl) ether involves its interaction with specific molecular targets, depending on its application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of both chlorine and fluorine atoms can enhance its binding affinity and specificity for certain targets, leading to distinct biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4-Chlorobutyl ether: Similar structure but lacks the fluorine atom.
4-Fluorobutyl ether: Similar structure but lacks the chlorine atom.
Bis(4-chlorobutyl) ether: Contains two chlorine atoms but no fluorine.
Uniqueness
(4-Chlorobutyl)(4-fluorobutyl) ether is unique due to the presence of both chlorine and fluorine atoms, which can impart distinct chemical and biological properties
Propiedades
Fórmula molecular |
C16H30Cl2F2O |
|---|---|
Peso molecular |
347.3 g/mol |
Nombre IUPAC |
8-chloro-4-(8-chloro-1-fluorooctan-4-yl)oxy-1-fluorooctane |
InChI |
InChI=1S/C16H30Cl2F2O/c17-11-3-1-7-15(9-5-13-19)21-16(10-6-14-20)8-2-4-12-18/h15-16H,1-14H2 |
Clave InChI |
MXZMXTQLVPDVLC-UHFFFAOYSA-N |
SMILES canónico |
C(CCCl)CC(CCCF)OC(CCCCCl)CCCF |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


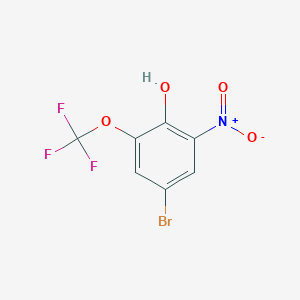

![3-(2-Acetylbenzo[d]oxazol-6-yl)acrylic acid](/img/structure/B12858481.png)
